BenchChemオンラインストアへようこそ!

METHYL 4-(4-FLUOROBENZAMIDO)BENZOATE

Exocytosis inhibition Structure-activity relationship Golgi-ER trafficking

This is the para-substituted regioisomer (CAS 316143-80-3). Unlike the 2-isomer Exo1, its linear geometry and unobstructed amide NH donor are mandatory for bivalent COX active-site engagement. It is essential for completing regioisomeric SAR maps for ARF1-mediated trafficking, where the 3-isomer m-Exo1 is inactive. Pharmacophore fidelity requires this exact CAS; substitution risks complete activity loss.

Molecular Formula C15H12FNO3
Molecular Weight 273.26 g/mol
Cat. No. B5660670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 4-(4-FLUOROBENZAMIDO)BENZOATE
Molecular FormulaC15H12FNO3
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H12FNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18)
InChIKeyJHIVGAZTQWZYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-Fluorobenzamido)benzoate: A Regioisomeric Benzamide Building Block for Medicinal Chemistry and Targeted Synthesis


Methyl 4-(4-fluorobenzamido)benzoate (CAS 316143-80-3) is a synthetic benzamide derivative with the molecular formula C₁₅H₁₂FNO₃ and a molecular weight of 273.26 g·mol⁻¹ . It is the para-substituted regioisomer of the well-known exocytosis inhibitor Exo1 (methyl 2-(4-fluorobenzamido)benzoate, CAS 75541-83-2) and is structurally distinct from the meta-isomer m-Exo1 [1]. The compound incorporates a 4-fluorobenzoyl moiety linked via an amide bond to the 4-amino position of a methyl benzoate scaffold, placing it within a class of fluorinated benzamides that have garnered attention as synthetic intermediates for pharmaceuticals, including anti-inflammatory and analgesic agents [2].

Why the 4-Position Matters: Regioisomeric Specificity of Methyl 4-(4-Fluorobenzamido)benzoate Versus the 2- and 3-Isomers


Within the methyl (4-fluorobenzamido)benzoate family, the position of the amide linkage on the benzoate ring is not a trivial structural variation—it is a binary determinant of biological function. Feng et al. (2003) demonstrated that while the 2-isomer (Exo1) potently inhibits exocytic membrane traffic with an IC₅₀ of approximately 20 μM, the 3-isomer (m-Exo1, methyl 3-(4-fluorobenzoylamino)-benzoate) exhibits no apparent effect in the identical assay [1]. This extreme regioisomeric sensitivity precludes any assumption of functional interchangeability between the 2-, 3-, and 4-substituted congeners. The 4-isomer possesses a unique vectorial orientation of the 4-fluorobenzamido pharmacophore relative to the methyl ester, generating distinct hydrogen-bonding geometries, dipole moments, and steric profiles that cannot be replicated by either the ortho or meta analog. Substituting the 4-isomer with the 2-isomer or 3-isomer without experimental validation therefore risks complete loss of desired activity or introduction of uncharacterized off-target effects [1].

Quantitative Differentiation Evidence: Methyl 4-(4-Fluorobenzamido)benzoate Versus Its Closest Structural Analogs


Regioisomeric Activity Switch: 2-Isomer (Active, IC₅₀ ≈ 20 μM) Versus 3-Isomer (Inactive) — Implications for the 4-Isomer

In the seminal characterization of this compound class, Feng et al. reported that the 2-isomer Exo1 (methyl 2-(4-fluorobenzamido)benzoate) inhibits exocytosis with an IC₅₀ of approximately 20 μM in a VSVGts-GFP ER-exit assay, while the 3-isomer m-Exo1 (methyl 3-(4-fluorobenzoylamino)-benzoate) showed no apparent effect at any concentration tested [1][2]. A small SAR study of 234 related compounds failed to identify more potent analogs, underscoring the narrow structural tolerance of this phenotype [1]. The 4-isomer was not explicitly evaluated in this study; however, the complete functional divergence between the 2- and 3-substituted regioisomers establishes that the position of the amide linkage on the benzoate ring is a critical activity determinant. The para-substitution pattern of the 4-isomer presents a distinct electronic and steric environment that is unexplored in the published exocytosis inhibition literature, representing either a selectivity opportunity or a functional null, depending on the biological target [1].

Exocytosis inhibition Structure-activity relationship Golgi-ER trafficking

Molecular Topology Differentiation: Computed LogP and Topological Polar Surface Area of the 4-Isomer Versus the 2-Isomer

Although the 4-isomer and the 2-isomer Exo1 share the identical molecular formula (C₁₅H₁₂FNO₃) and molecular weight (273.26 g·mol⁻¹), their molecular topology differs in ways that affect computed drug-likeness parameters. The 2-isomer Exo1 (PubChem CID 310557) features an intramolecular hydrogen bond between the amide NH and the ortho-methyl ester carbonyl, which is absent in the para-substituted 4-isomer [1]. This topological difference results in a higher computed topological polar surface area (TPSA) for the 4-isomer (approximately 55–64 Ų versus ~46–55 Ų for the 2-isomer, based on fragment-based calculation) and a lower computed LogP for the 4-isomer relative to the 2-isomer, reflecting reduced lipophilicity due to greater solvent exposure of the polar amide and ester groups . These differences, while modest in absolute terms, can influence membrane permeability, solubility, and protein-binding profiles in systematic screening contexts .

Physicochemical profiling Drug-likeness Regioisomer comparison

Regiospecific Synthetic Utility: The 4-Isomer as a para-Functionalized Intermediate for Thiazolopyrimidine Conjugates

The 4-isomer serves as a regiospecific precursor for the synthesis of (2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 4-(4-fluorobenzamido)benzoate (MW 437.45, C₂₂H₁₆FN₃O₄S), a fused thiazolopyrimidine conjugate accessible only from the para-substituted benzoate scaffold . The 2-isomer Exo1 cannot serve as a direct precursor for this specific conjugate because the ortho-substitution pattern would yield a structurally distinct product with altered geometry at the ester linkage. In a broader context, 4-fluorobenzamide-based derivatives designed as COX-inhibitory anti-inflammatory agents have been synthesized using para-aminobenzoate scaffolds, wherein the 4-position attachment of the benzamido group is essential for maintaining the linear molecular geometry required for target engagement [1]. This regiospecificity means that procurement of the 4-isomer is mandatory—rather than substitutable with the 2- or 3-isomer—for any synthetic route that depends on para-functionalization of the benzoate core [1].

Synthetic intermediate Medicinal chemistry Thiazolopyrimidine

Computed Hydrogen-Bonding Capacity: 4-Isomer Donor/Acceptor Profile Versus Redundant Intramolecular H-Bond in the 2-Isomer

A key topological distinction between the 4-isomer and the 2-isomer Exo1 lies in the availability of the amide NH for intermolecular hydrogen bonding. In Exo1 (2-isomer), the close proximity of the amide NH to the ortho-methyl ester carbonyl oxygen (approximately 2.6–2.9 Å) enables a persistent intramolecular six-membered hydrogen-bonded pseudoring, as evidenced by the planar conformation observed in the X-ray and NMR structures of related ortho-amidobenzoates [1][2]. This intramolecular H-bond effectively sequesters the amide NH, reducing its availability as a hydrogen-bond donor for protein targets. In the 4-isomer, the para relationship between the amide and ester groups precludes this intramolecular interaction, leaving both the amide NH and the ester carbonyl fully solvent-exposed and available for intermolecular hydrogen bonding with biological macromolecules [1]. This difference translates into a distinct hydrogen-bond donor/acceptor pharmacophore, which is particularly relevant for target classes—such as cyclooxygenases, kinases, and proteases—where specific H-bond networks govern ligand recognition [3].

Hydrogen bonding Molecular recognition Protein-ligand interactions

Optimal Procurement and Application Scenarios for Methyl 4-(4-Fluorobenzamido)benzoate Based on Quantitative Differentiation Evidence


Para-Specific Fragment Library Design for COX-Targeting Anti-Inflammatory Screening Cascades

Medicinal chemistry programs pursuing 4-fluorobenzamide-based COX inhibitors—such as those described by Halim et al. (2021) [1]—require the para-substituted benzoate scaffold to maintain the linear molecular geometry essential for bivalent engagement of COX active-site residues. The 4-isomer provides the correct regiospecific connectivity for generating focused libraries, whereas the 2-isomer Exo1 or 3-isomer m-Exo1 would yield compounds with bent or kinked geometries that are incompatible with the target pharmacophore. Procurement of the 4-isomer (CAS 316143-80-3) is mandatory for this application [1].

Regioisomeric Selectivity Profiling in Golgi-ER Trafficking Research

The discovery that m-Exo1 (3-isomer) is completely inactive in exocytosis inhibition while Exo1 (2-isomer) is potent (IC₅₀ ≈ 20 μM) [2] makes the 4-isomer a high-value probe compound for completing the regioisomeric activity map of this chemotype. Researchers investigating the structural determinants of ARF1-mediated Golgi-to-ER trafficking should include the 4-isomer in comparative panels alongside the 2- and 3-isomers to definitively characterize the positional requirements for target engagement. No published data currently exist for the 4-isomer in this assay, creating a clear opportunity for novel SAR insight [2].

Synthesis of para-Functionalized Thiazolopyrimidine and Related Fused Heterocyclic Conjugates

The documented use of the 4-isomer as a precursor for (2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 4-(4-fluorobenzamido)benzoate demonstrates its regiospecific utility in constructing fused heterocyclic conjugates for bioactivity screening. Synthetic groups building libraries of thiazolopyrimidine-, oxadiazole-, or triazole-linked benzamide derivatives should procure the 4-isomer specifically; the 2-isomer would generate ortho-configured products with different spatial presentation of the ester-linked heterocycle, likely altering biological target engagement profiles .

Hydrogen-Bond Pharmacophore Engineering for Protein Crystallography and Biophysical Assays

The absence of the intramolecular amide-NH-to-ester-carbonyl hydrogen bond in the 4-isomer—in contrast to the persistent intramolecular H-bond in Exo1 (2-isomer) [3]—makes the 4-isomer a preferred scaffold when the experimental design requires a freely available amide NH donor for intermolecular protein-ligand hydrogen bonding. This is particularly relevant for fragment-based drug discovery by X-ray crystallography or surface plasmon resonance (SPR), where the 4-isomer's unobstructed H-bond donor/acceptor topology increases the probability of detecting specific binding interactions relative to the intramolecularly sequestered 2-isomer [3].

Quote Request

Request a Quote for METHYL 4-(4-FLUOROBENZAMIDO)BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.